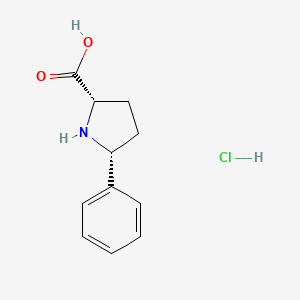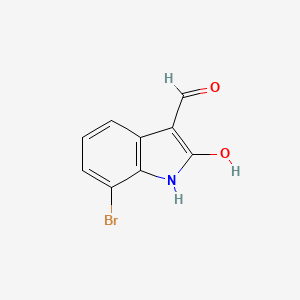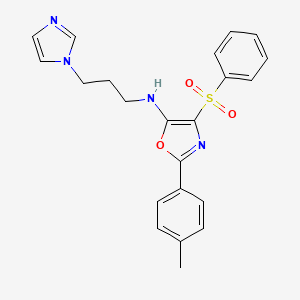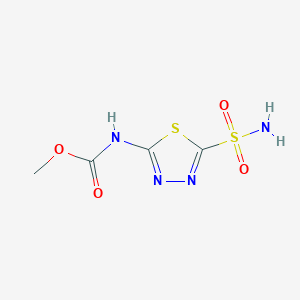
p-Guanidinomethyl benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Guanidinomethyl benzoic acid is an organic compound with the molecular formula C9H11N3O2. It is a derivative of benzoic acid, where a guanidine group is attached to the benzene ring. This compound has gained attention due to its unique chemical and biological properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of p-Guanidinomethyl benzoic acid typically involves the reaction of 4-aminobenzoic acid with aminoiminomethanesulfonic acid. This reaction forms the guanidine group on the benzene ring . Another method involves the use of triazine-based coupling reagents to introduce the guanidine group into the N-terminus of peptides .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
p-Guanidinomethyl benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group or the benzene ring.
Substitution: The guanidine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids and guanidine derivatives. These products have different chemical and biological properties, making them useful in various applications .
Applications De Recherche Scientifique
p-Guanidinomethyl benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the modification of peptides and proteins for studying biological processes.
Medicine: Investigated for its potential antibacterial properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of p-Guanidinomethyl benzoic acid involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biological molecules, affecting their function. This compound has been shown to inhibit certain enzymes and disrupt bacterial cell walls, contributing to its antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to p-Guanidinomethyl benzoic acid include:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its guanidine group provides strong binding affinity, making it effective in various applications where other similar compounds may not be as efficient .
Propriétés
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIKIJKGFTAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41651-87-0 |
Source


|
| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)
![ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B2387076.png)
![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![[5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2387086.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)


